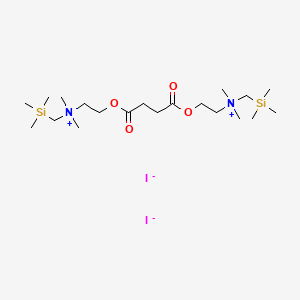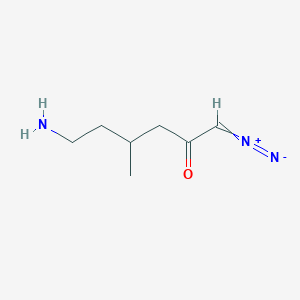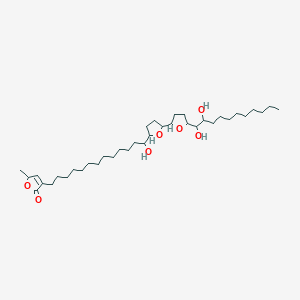![molecular formula C20H17N B13788977 7,8,11-trimethylbenzo[c]acridine CAS No. 64038-40-0](/img/structure/B13788977.png)
7,8,11-trimethylbenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,11-Trimethylbenzo[c]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N. It is part of the acridine family, which is known for its broad range of pharmaceutical properties and industrial applications . Acridine derivatives, including this compound, have been studied for their unique physical and chemical properties, as well as their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acridine ring system . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7,8,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7,8,11-Trimethylbenzo[c]acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 7,8,11-trimethylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the replication and transcription processes. The compound can also inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . These actions make it a potential candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of 7,8,11-trimethylbenzo[c]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 8, and 11 can affect its ability to intercalate into DNA and interact with various molecular targets .
Eigenschaften
CAS-Nummer |
64038-40-0 |
|---|---|
Molekularformel |
C20H17N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
7,8,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-8-9-13(2)19-18(12)14(3)16-11-10-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChI-Schlüssel |
YKOVEYACLTYAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


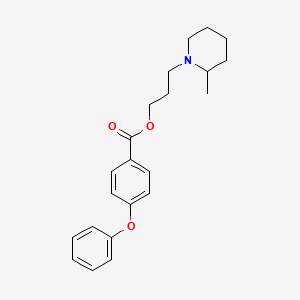

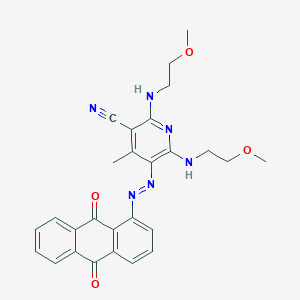
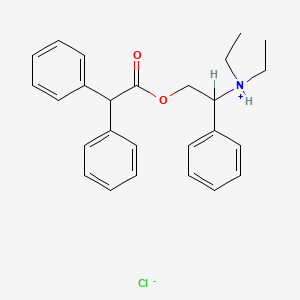
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)




